Cas no 99627-05-1 (3,4,5-Trifluorophenol)

3,4,5-Trifluorophenol is a fluorinated phenolic compound characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions of the benzene ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound exhibits improved stability and reactivity compared to non-fluorinated phenols, facilitating its use in cross-coupling reactions and as a building block for advanced materials. Its high purity and consistent performance make it suitable for precision chemical processes. Additionally, the fluorine substituents contribute to increased lipophilicity, which can be advantageous in drug design and specialty chemical formulations.
3,4,5-Trifluorophenol structure
3,4,5-Trifluorophenol structure
Product name:3,4,5-Trifluorophenol
CAS No:99627-05-1
MF:C6H3F3O
MW:148.082632303238
MDL:MFCD00042427
CID:62088
PubChem ID:2777943

3,4,5-Trifluorophenol Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-Trifluorophenol
    • 3,4,5-Trifluorphenol
    • PHENOL,3,4,5-TRIFLUORO
    • TFBOH
    • PHENOL, 3,4,5-TRIFLUORO-
    • 3,4,5-trifluoro-phenol
    • 3,4,5-Tris(Fluoranyl)phenol
    • PubChem2316
    • KSC486M6R
    • 3 , 4 , 5-Trifluorophenol
    • ZRTWIJKGTUGZJY-UHFFFAOYSA-N
    • SBB086569
    • VZ25426
    • PF10638
    • TRA0080363
    • LS10470
    • AS01414
    • L416
    • AB001469
    • AM20050036
    • MFCD00042427
    • 3,4,5-Trifluorophenol, >=98.0%
    • FT-0614148
    • CS-W013306
    • 4ZDN5FRN89
    • SCHEMBL156893
    • J-511110
    • AKOS005063842
    • AS-14505
    • EN300-24413
    • 99627-05-1
    • A19877
    • DTXSID00380718
    • AC-3820
    • 3,4,5-Trifluorophenol,99%
    • DB-024311
    • Phenol,3,4,5-trifluoro-(9CI)
    • DTXCID80331743
    • 3,4,5-trifluorophenolate
    • MDL: MFCD00042427
    • Inchi: 1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
    • InChI Key: ZRTWIJKGTUGZJY-UHFFFAOYSA-N
    • SMILES: FC1=C(C([H])=C(C([H])=C1F)O[H])F
    • BRN: 8830884

Computed Properties

  • Exact Mass: 148.01400
  • Monoisotopic Mass: 148.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.629 g/cm3 (20℃)
  • Melting Point: 55.0 to 59.0 deg-C
  • Boiling Point: 177°C
  • Flash Point: 177°C
  • Refractive Index: 1.471
  • Solubility: 104g/l OECD Test Guideline 105
  • PSA: 20.23000
  • LogP: 1.80950
  • Solubility: Insoluble in water

3,4,5-Trifluorophenol Security Information

  • Symbol: GHS05 GHS06
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H301,H314
  • Warning Statement: P280,P301+P310,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:2
  • Hazard Category Code: 25-34-51/53
  • Safety Instruction: S26-S36/37/39-S45-S60
  • Hazardous Material Identification: C N
  • HazardClass:8 (6.1)
  • Safety Term:3
  • Storage Condition:Store at room temperature
  • Packing Group:III
  • Risk Phrases:R22; R34; R51/53
  • PackingGroup:III

3,4,5-Trifluorophenol Customs Data

  • HS CODE:2908999090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

3,4,5-Trifluorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014004109-500mg
3,4,5-Trifluorophenol
99627-05-1 97%
500mg
$831.30 2023-08-31
abcr
AB256657-100 g
3,4,5-Trifluorophenol, 98%; .
99627-05-1 98%
100g
€192.00 2023-04-27
Oakwood
002074-100g
3,4,5-Trifluorophenol
99627-05-1 97%
100g
$115.00 2024-07-19
Enamine
EN300-24413-0.05g
3,4,5-trifluorophenol
99627-05-1 95%
0.05g
$19.0 2024-06-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T482A-25g
3,4,5-Trifluorophenol
99627-05-1 99%
25g
¥122.0 2022-05-30
Enamine
EN300-24413-100.0g
3,4,5-trifluorophenol
99627-05-1 95%
100.0g
$173.0 2024-06-19
TRC
T896275-50mg
3,4,5-Trifluorophenol
99627-05-1
50mg
$ 50.00 2022-06-02
abcr
AB256657-1 kg
3,4,5-Trifluorophenol, 98%; .
99627-05-1 98%
1kg
€1,323.70 2023-01-25
abcr
AB133684-1 g
3,4,5-Trifluorophenol, 95%; .
99627-05-1 95%
1g
€33.00 2023-05-10
abcr
AB256657-100g
3,4,5-Trifluorophenol, 98%; .
99627-05-1 98%
100g
€192.00 2023-09-11

3,4,5-Trifluorophenol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:99627-05-1)
Order Number:SFD983
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):

Additional information on 3,4,5-Trifluorophenol

Professional Introduction to 3,4,5-Trifluorophenol (CAS No. 99627-05-1)

3,4,5-Trifluorophenol, with the chemical identifier CAS No. 99627-05-1, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and electronic properties. This compound belongs to the class of trifluorinated phenols, which are known for their enhanced stability, lipophilicity, and reactivity compared to their hydrocarbon counterparts. The introduction of fluorine atoms into the phenolic ring significantly alters the compound's chemical behavior, making it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong>3,4,5-Trifluorophenol molecule exhibits a high degree of electrophilicity at the ortho and para positions relative to the hydroxyl group, which makes it a versatile building block for further functionalization. This property has been exploited in the development of novel pharmaceutical agents, where fluorinated phenols are often incorporated to improve metabolic stability and binding affinity. Recent studies have highlighted the role of< strong>3,4,5-Trifluorophenol in the synthesis of kinase inhibitors, which are critical in targeting various forms of cancer and inflammatory diseases.

In addition to its pharmaceutical applications, 3,4,5-Trifluorophenol has found utility in materials science, particularly in the development of advanced polymers and liquid crystals. The fluorine atoms contribute to the compound's thermal stability and resistance to chemical degradation, making it an ideal candidate for high-performance materials used in electronics and optoelectronics. For instance, researchers have demonstrated the use of< strong>3,4,5-Trifluorophenol as a monomer in the synthesis of fluorinated polyethersulfones (PESFs), which exhibit exceptional chemical resistance and high-temperature performance.

The< strong>CAS No. 99627-05-1 designation ensures that this compound is accurately identified and tracked throughout its lifecycle, from laboratory research to industrial production. This standardized identification is crucial for regulatory compliance and for ensuring consistency in quality control processes. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of< strong>3,4,5-Trifluorophenol, making it more accessible for research and commercial applications.

One of the most intriguing aspects of< strong>3,4,5-Trifluorophenol is its role as a ligand in coordination chemistry. The presence of both hydroxyl and fluorine groups allows this compound to act as a bidentate ligand, forming stable complexes with various metal ions. These metal complexes have been explored for their catalytic properties in organic transformations and as potential therapeutic agents. For example, complexes formed with transition metals such as palladium and copper have shown promise in facilitating cross-coupling reactions that are essential for constructing complex organic molecules.

The< strong>CAS No. 99627-05-1 compound also exhibits interesting photochemical properties due to its electron-withdrawing nature. Fluorinated phenols can undergo photoinduced electron transfer reactions, which have been utilized in the development of photodynamic therapy agents. These agents generate reactive oxygen species upon exposure to light, leading to selective destruction of target cells without harming healthy tissue. Ongoing research is exploring the potential of< strong>3,4,5-Trifluorophenol-based photosensitizers for treating various diseases.

In conclusion,< strong>3,4,5-Trifluorophenol (CAS No. 99627-05-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, materials science, and catalysis. As research continues to uncover new functionalities and applications for this compound، its importance is likely to grow further, driving innovation in both academic and industrial settings.

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